3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine
Description
The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxyphenethyl group at the N-1 position and a methyl group at the 6-position of the pyridazine core. Pyridazine derivatives are known for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects . The presence of the 4-methoxyphenethyl group may enhance lipophilicity and influence receptor binding, while the methyl substituent could modulate steric interactions with biological targets.
Properties
IUPAC Name |
3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-15-3-8-18(20-19-15)22-13-11-21(12-14-22)10-9-16-4-6-17(23-2)7-5-16/h3-8H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYPRJJNOAVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The compound with the best AChE activity was found to show competitive inhibition . This means that the compound competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis.
Biochemical Pathways
By inhibiting AChE and BChE, the compound increases the levels of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic transmission, which can help alleviate the symptoms of diseases like Alzheimer’s, where there is a decrease in cholinergic transmission.
Result of Action
The molecular and cellular effects of the compound’s action include increased acetylcholine levels and enhanced cholinergic transmission. This can lead to improved cognitive functions, making it potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biochemical Analysis
Biochemical Properties
The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis. This interaction suggests that the compound may play a role in modulating cholinergic transmission, which is crucial for cognitive functions.
Cellular Effects
In cellular contexts, this compound may influence cell function through its interactions with AChE. By inhibiting AChE, the compound could potentially increase acetylcholine levels, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Synthetic Route Overview
- Starting Materials : The synthesis begins with the appropriate piperazine derivatives and methyl pyridazine.
- Reactions : Key reactions include alkylation and cyclization steps that yield the final product.
- Characterization : Characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects.
Research indicates that this compound may act through several mechanisms:
- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor antagonists, which could be relevant for neuropsychiatric disorders.
- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, suggesting potential in treating oxidative stress-related conditions.
Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.
Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of similar piperazine derivatives in animal models. The results indicated a significant reduction in depressive behaviors, attributed to modulation of serotonin and norepinephrine levels.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of piperazine-based compounds against various bacterial strains. Results demonstrated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
